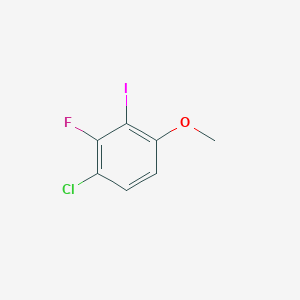

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Description

Properties

IUPAC Name |

1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCPFHDNZFTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene: Properties, Stability, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, and synthetic utility of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene. As a polysubstituted aromatic compound, this molecule presents a unique combination of reactive sites, making it a potentially valuable building block in medicinal chemistry and materials science. This document delves into the predicted physicochemical properties, analyzes the electronic and steric influences of its substituents on chemical reactivity, proposes a logical synthetic pathway, and discusses its stability under various conditions. Furthermore, it explores the potential applications of this compound in drug discovery, leveraging the known benefits of halogenation in modulating the pharmacological profiles of lead compounds.

Introduction: The Strategic Value of Polysubstituted Aromatics

The precise functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and development. The introduction of multiple, distinct substituents onto a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, pharmacokinetic profile, and metabolic stability. Halogen atoms, in particular, are frequently incorporated into pharmaceutical agents to enhance binding affinity, improve membrane permeability, and block metabolic pathways.[1][2] The subject of this guide, this compound, is a prime example of a highly functionalized aromatic compound with significant potential as a versatile synthetic intermediate. Its unique substitution pattern offers multiple handles for chemical modification, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents.

Physicochemical Properties: A Quantitative Overview

| Property | Predicted Value | Data Source/Method |

| Molecular Formula | C₇H₅ClFIO | - |

| Molecular Weight | 286.47 g/mol | - |

| CAS Number | 1402004-77-6 | ChemBK[3] |

| Density | 1.888 ± 0.06 g/cm³ | Predicted[3] |

| Boiling Point | 262.6 ± 40.0 °C | Predicted[3] |

| LogP | 3.0923 | Computational[4] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Computational[4] |

| Hydrogen Bond Acceptors | 1 | Computational[4] |

| Hydrogen Bond Donors | 0 | Computational[4] |

| Rotatable Bonds | 1 | Computational[4] |

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of polysubstituted anisoles.[5][6][7] A common strategy involves the sequential introduction of substituents onto a commercially available starting material.

Proposed Synthetic Workflow

A logical approach would commence with a suitably substituted aniline derivative, followed by diazotization and subsequent iodination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Diazotization: To a cooled (0-5 °C) solution of 1-Chloro-2-fluoro-4-methoxyaniline in a mixture of sulfuric acid and water, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, a solution of potassium iodide and a catalytic amount of cuprous iodide in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the iodide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a single aromatic proton signal, likely a singlet or a very narrowly split multiplet, due to the fully substituted nature of the ring. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations of the aromatic ring and the methoxy group, as well as C-O stretching of the ether linkage. The C-halogen stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (286.47 g/mol ), along with characteristic isotopic patterns for chlorine.

Chemical Reactivity: A Tale of Three Halogens and an Ether

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its four substituents.[8][9][10][11][12]

Electronic Effects

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, making the aromatic ring more electron-rich and activating it towards electrophilic aromatic substitution. It is an ortho, para-director.

-

Halogens (-F, -Cl, -I): All halogens are electron-withdrawing through their inductive effect (-I effect) and electron-donating through resonance (+R effect). For fluorine, chlorine, and bromine, the inductive effect outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution. However, they are still ortho, para-directors. For iodine, the inductive and resonance effects are more balanced.

Steric Effects

The presence of four substituents on the benzene ring creates significant steric hindrance, which will influence the accessibility of reagents to the aromatic ring and its functional groups.

Reactivity in Key Transformations

Caption: Potential applications of this compound in drug discovery.

-

Versatile Building Block: The three distinct halogen atoms provide orthogonal handles for selective chemical modifications. The highly reactive iodine at C-3 can be readily functionalized via cross-coupling reactions, while the chlorine and fluorine atoms can be targeted under different reaction conditions or serve to modulate the electronic properties of the molecule.

-

Fine-tuning of Pharmacological Properties: The introduction of chlorine and fluorine can significantly impact a drug's lipophilicity, metabolic stability, and binding affinity. [13][14][15]This compound allows for the systematic exploration of these effects.

-

Introduction of Halogen Bonds: Halogen bonds are increasingly recognized as important non-covalent interactions in protein-ligand binding. [16][17]The iodine and chlorine atoms in this molecule can act as halogen bond donors, potentially enhancing the potency and selectivity of a drug candidate.

-

Bioisosteric Replacement: Halogens are often used as bioisosteres for other functional groups. [18]This scaffold can be used to explore the effects of replacing, for example, a methyl or hydroxyl group with a halogen at a specific position.

Safety, Handling, and Toxicology

As with any polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions. [19][20][21][22]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Toxicology: While specific toxicological data for this compound is not available, related chlorinated and iodinated aromatic compounds can be toxic and persistent. [23][24][25][26][27][28]Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. A thorough risk assessment should be conducted before handling.

Conclusion

This compound represents a fascinating and synthetically valuable molecule. Although detailed experimental data remains to be fully elucidated, its predicted properties and reactivity profile, based on sound chemical principles, highlight its potential as a versatile building block for the creation of complex and novel chemical entities. Its unique arrangement of multiple halogen substituents offers a rich platform for selective functionalization, making it a compound of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

References

-

ChemBK. Benzene, 1-chloro-2-fluoro-3-iodo-4-methoxy-. [Link]

- Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

-

Brainly.in. (2019). Reactivity order of halobenzenes towards nucleophilic substitution. [Link]

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

- Leite, A. C. L., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 315-331.

- Cobb, K. O. (2021).

-

St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

- Smith, B. R., & Eastman, C. M. (2018). Halogenase engineering and its utility in medicinal chemistry. Biotechnology and bioengineering, 115(4), 805–817.

-

TutorChase. Why are halogens important in the pharmaceutical industry? [Link]

-

JoVE. (2023). Nucleophilic Aromatic Substitution: Elimination–Addition. [Link]

-

Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? [Link]

- Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

-

Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

- Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

- Ibata, T., Isogami, Y., & Toyoda, J. (1988). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan, 61(6), 2181-2183.

- Wang, D., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research.

-

PubChem. 1-Chloro-2-fluoro-4-iodobenzene. [Link]

-

Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]

- Giamberini, M., et al. (2019). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- Chiono, V., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1251.

- Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619.

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied microbiology and biotechnology, 50(6), 633–657.

- Montaudo, G., Puglisi, C., Scamporrino, E., & Vitalini, D. (1986). Thermal degradation of aromatic-aliphatic polyethers. 1. Direct pyrolysis-mass spectrometry. Macromolecules, 19(3), 870–881.

- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental health perspectives, 60, 69–76.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

- Zilberman, J., & Ioffe, D. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(3), 395–397.

- Pan, Y., et al. (2016). Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt.

- Montaudo, G., Puglisi, C., Scamporrino, E., & Vitalini, D. (1986). Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. Macromolecules, 19(3), 882–888.

-

PubChem. 1-Chloro-4-fluoro-2-iodo-3-(methoxymethoxy)benzene. [Link]

- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29–72.

- Piatkowska-Brest, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International journal of molecular sciences, 23(19), 11849.

-

Agilent. (n.d.). SAFETY DATA SHEET. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. [Link]

-

NIST. (2021). SAFETY DATA SHEET. [Link]

-

Vitol. (2021). SAFETY DATA SHEET. [Link]

- Gaber, A. M. (2025). Toxicology of iodine: A mini review.

- Zilberman, J., & Ioffe, D. (2003). One-Step Preparation of Some 3-Substituted Anisoles.

- Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 771-778.

- Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., ... & Yao, Q. H. (2008). Bacterial degradation of aromatic compounds. Current opinion in biotechnology, 19(5), 429-435.

- Chen, B. H., & Chen, Y. C. (2001). Stability of polycyclic aromatic hydrocarbons during heating. Journal of food and drug analysis, 9(3), 155-161.

-

Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]

-

MSD Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

MSD Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]

- Zilberman, J., & Ioffe, D. (2003). One-Step Preparation of Some 3-Substituted Anisoles.

Sources

- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stpeters.co.in [stpeters.co.in]

- 9. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. agilent.com [agilent.com]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. vitol.com [vitol.com]

- 23. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. merckvetmanual.com [merckvetmanual.com]

- 28. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to Substituted Halogenated Anisoles: Focus on 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Identification

The precise isomer 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a uniquely substituted anisole derivative. While a specific CAS number for this compound is not found in major chemical databases, its molecular formula is C₇H₅ClFIO. Based on this, the molecular weight is calculated to be 286.47 g/mol .

For comparison, closely related isomers include:

-

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene with CAS Number 2384019-48-9.[1][2]

-

1-chloro-3-fluoro-2-iodo-4-methoxybenzene with CAS Number 2386368-77-8.[3][4]

The shared molecular formula and weight underscore the importance of precise isomeric identification in synthesis and application.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFIO | - |

| Molecular Weight | 286.47 g/mol | [1] |

| Isomer CAS Number | 2384019-48-9 (1-Chloro-3-fluoro-4-iodo-2-methoxybenzene) | [1][2] |

| Isomer CAS Number | 2386368-77-8 (1-chloro-3-fluoro-2-iodo-4-methoxybenzene) | [3][4] |

Synthesis and Methodologies

The synthesis of polysubstituted benzene derivatives such as this compound typically involves a multi-step process, beginning with a less substituted precursor. A plausible synthetic route would likely start from a commercially available di- or tri-substituted anisole or aniline.

A generalized synthetic workflow can be conceptualized as follows:

Caption: A generalized synthetic workflow for polysubstituted halogenated anisoles.

A potential synthetic approach could involve the diazotization of a corresponding aniline precursor. For instance, a synthetic method for a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, involves mixing 4-bromo-3-chloro-2-fluoroaniline with sulfuric acid, followed by the addition of cuprous iodide, potassium iodide, and a sodium nitrite solution.[5] This suggests that a similar Sandmeyer-type reaction could be employed for the synthesis of this compound from a suitable aniline starting material.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic proton and the methoxy group protons. The coupling patterns of the aromatic proton would be indicative of its neighboring substituents.

-

¹³C NMR would display distinct resonances for each of the seven carbon atoms, with their chemical shifts influenced by the attached halogen and methoxy groups.

-

¹⁹F NMR would provide a single resonance, with its chemical shift and coupling to adjacent protons offering further structural confirmation.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of this peak would be characteristic of the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching of the aromatic ring, and C-X (X = Cl, F, I) stretching vibrations.

Applications in Research and Drug Discovery

Halogenated organic molecules are of significant interest in medicinal chemistry and drug discovery. The introduction of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7]

Substituted anisole derivatives, in particular, serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals.[][9] While specific applications for this compound have not been documented, its structural motifs suggest potential utility in the following areas:

-

Scaffold for Novel Therapeutics: This compound could serve as a starting material or intermediate in the synthesis of novel drug candidates. The presence of multiple halogen atoms provides sites for further functionalization through cross-coupling reactions.

-

Probes for Biological Systems: The unique substitution pattern could be leveraged to design chemical probes for studying biological processes, where the halogens can serve as handles for detection or as modulators of protein-ligand interactions.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. While specific toxicity data is unavailable, related compounds are known to be irritants.

Conclusion

This compound represents a specific but currently under-documented polysubstituted halogenated anisole. Based on the analysis of its isomers and the principles of organic chemistry, this guide provides a predictive overview of its key identifiers, synthetic strategies, and potential applications. As research into novel halogenated compounds for drug discovery and materials science continues, the synthesis and characterization of this and related molecules will be of considerable interest.

References

-

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (1 x 250 mg). Reagentia. [Link]

-

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene,2386368-77-8. Autech Industry Co.,Limited. [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]

-

Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PubMed Central. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene,2386368-77-8 [rovathin.com]

- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 9. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene in Polar Aprotic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for the Pharmaceutical Scientist

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

In the landscape of modern drug discovery and development, understanding the physicochemical properties of complex halogenated intermediates is paramount for successful process scale-up and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene, a polysubstituted anisole derivative, within the context of polar aprotic solvents. While specific empirical solubility data for this compound is not prevalent in public literature, this document leverages fundamental chemical principles and data from analogous structures to build a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate reliable data essential for reaction optimization, purification, and formulation strategies.

Introduction: The Strategic Importance of Solubility Data

This compound represents a class of highly functionalized aromatic building blocks crucial in medicinal chemistry. The presence of multiple, electronically distinct halogens (F, Cl, I) and a methoxy group on a benzene core creates a molecule with unique reactivity and potential as a scaffold for novel therapeutic agents. The efficiency of synthesizing, purifying, and formulating drug candidates derived from such intermediates is critically dependent on their solubility in relevant solvent systems.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF)—are ubiquitous in organic synthesis and early-stage drug discovery due to their ability to dissolve a wide range of organic molecules and facilitate key reaction types (e.g., SNAr, cross-coupling). An in-depth understanding of the solubility of our target molecule in these solvents is not merely academic; it is a critical-path parameter for:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification Strategies: Designing effective crystallization or chromatographic separation processes.

-

Formulation Development: Creating stable stock solutions for high-throughput screening or preclinical studies.

This guide provides both the theoretical underpinnings to predict solubility behavior and the practical methodology to measure it accurately.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in solubility science, emphasizing that solutes dissolve best in solvents with similar intermolecular force characteristics.[1] The solubility of a molecular solid in a liquid solvent is governed by a balance of energetic factors: the energy required to break the solute-solute and solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.

Key Factors Influencing Solubility

Several physical and chemical properties of both the solute and the solvent dictate the extent of solubility:

-

Polarity and Dipole Moment: Polar solvents possess large dipole moments and effectively solvate polar solutes through dipole-dipole interactions. Nonpolar solvents lack significant partial charges and dissolve nonpolar solutes primarily through London dispersion forces.[2][3]

-

Dielectric Constant (ε): This bulk property reflects a solvent's ability to separate ions and solvate charged species.[4] Polar aprotic solvents are characterized by high dielectric constants (>20) and significant dipole moments, making them excellent solvents for polar molecules and salts.[5][6]

-

Molecular Size and Structure: As molecular size increases, the energy required to break the crystal lattice of the solute generally increases, which can lead to lower solubility.[7] The specific arrangement of functional groups also impacts how effectively solvent molecules can surround and solvate the solute.

Physicochemical Analysis of the Solute and Solvents

Solute: this compound

-

Structure: The molecule contains a nonpolar benzene ring, a polar ether group (-OCH₃), and three halogen substituents.

-

Polarity: The C-F, C-Cl, and C-I bonds are all polar due to differences in electronegativity, contributing to an overall molecular dipole moment. The methoxy group is also a significant polar contributor.

-

Intermolecular Forces: As a solid, it engages in dipole-dipole interactions and London dispersion forces. It lacks O-H or N-H bonds and thus cannot act as a hydrogen bond donor.[5]

Solvents: Common Polar Aprotic Solvents

These solvents are defined by their polarity and the absence of acidic protons, meaning they can act as hydrogen bond acceptors but not donors.[5] This characteristic makes them particularly effective at solvating polar molecules without forming a tight, deactivating hydrogen-bond cage around nucleophiles.[4]

| Solvent | Structure | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | 153 |

| Acetonitrile (MeCN) | CH₃CN | 38.3 | 3.20 | 82 |

| Acetone | (CH₃)₂CO | 21.8 | 2.91 | 56 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

| (Data sourced from multiple references[5][6][8]) |

Predicted Solubility Profile

Based on the principles of "like dissolves like":

-

High Solubility Expected in DMSO and DMF: The target molecule possesses significant polarity due to its multiple C-X bonds and the methoxy group. Solvents with the highest dielectric constants and dipole moments, like DMSO and DMF, are best equipped to overcome the solute's crystal lattice energy through strong dipole-dipole interactions. Studies on other substituted benzenes confirm their utility for dissolving compounds that are poorly soluble in nonpolar media.[9]

-

Moderate Solubility in Acetonitrile and Acetone: These solvents are also polar but have slightly lower dielectric constants and dipole moments compared to DMSO and DMF. They are expected to be effective solvents, though likely to a lesser extent.

-

Lower Solubility in THF: While polar, THF has a significantly lower dielectric constant. It is a borderline polar aprotic solvent and is expected to be a poorer solvent for this highly functionalized molecule compared to the others listed.[2]

The large iodine atom and overall molecular weight (286.47 g/mol for a related isomer[10]) suggest that significant energy is required to disrupt the crystal lattice, reinforcing the need for a highly polar solvent for effective solvation.

Experimental Protocol: Quantitative Determination of Solubility

To move beyond prediction, a robust and reproducible experimental protocol is essential. The following method describes the determination of solubility using the isothermal equilibrium method, followed by gravimetric analysis—a reliable and widely applicable technique.

Workflow Overview

The overall process involves saturating a solvent with the solute at a constant temperature, separating the saturated solution from the excess solid, and then quantifying the amount of dissolved solute.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

This protocol is designed as a self-validating system by ensuring equilibrium is reached and measurements are precise.

Materials:

-

This compound (solute)

-

High-purity polar aprotic solvents (e.g., DMSO, DMF)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

Pre-weighed glass vials or evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Slurries: a. To a series of 4 mL glass vials, add a precisely measured volume (e.g., 2.0 mL) of the chosen solvent (e.g., DMSO). b. Add an excess amount of the solute to each vial (e.g., 100-200 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[11] c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the slurries for a minimum of 24 hours. A longer period (e.g., 48 hours) is recommended to ensure thermodynamic equilibrium is fully achieved.

-

Phase Separation: a. After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical for ensuring no solid particulates are carried over. b. Allow the vials to rest at the experimental temperature for 30 minutes to re-establish thermal equilibrium.

-

Sample Quantification: a. Carefully open a vial, avoiding disturbance of the solid pellet. b. Using a calibrated positive displacement pipette, withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. c. Dispense the aliquot into a pre-weighed (tared) evaporation dish. Record the exact mass of the dish. d. Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and a constant mass is achieved.[12] e. Allow the dish to cool to room temperature in a desiccator before weighing it again on the analytical balance.

-

Calculation: a. Mass of dissolved solute (m_solute): Final mass (dish + solute) - Initial mass (tared dish). b. Solubility (S): S (mg/mL) = m_solute (mg) / Volume of aliquot (mL). c. To express solubility in molarity (mol/L), use the molecular weight (MW) of the solute: S (mol/L) = [S (mg/mL) * 1000 (mL/L)] / MW (mg/mol).

-

Validation: a. Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation. b. To confirm that equilibrium was reached, an alternate approach is to analyze samples taken at different time points (e.g., 12, 24, and 48 hours). The solubility value should plateau once equilibrium is established.

Data Interpretation and Application in Drug Development

The quantitative solubility data generated from this protocol directly informs critical decisions in the development pipeline:

-

Process Chemistry: A solubility value of >100 mg/mL in DMF at 25°C indicates it is a suitable reaction solvent. If solubility is lower, heating may be required, or an alternative solvent system should be explored to avoid a heterogeneous reaction mixture.

-

Crystallization: If solubility in acetone is high at 60°C but low at 5°C, acetone could be an excellent solvent for purification by cooling crystallization.

-

Screening Compound Management: For creating a 10 mM stock solution for biological screening, DMSO is a viable choice if the measured solubility is well above this concentration (e.g., >3 mg/mL). This avoids compound precipitation in assay plates.

Conclusion

References

-

ResearchGate. "How to determine the solubility of a substance in an organic solvent?". Available at: [Link]

-

Wikipedia. "Polar aprotic solvent". Available at: [Link]

-

Odinity. "Experiment: Solubility of Organic & Inorganic Compounds". Available at: [Link]

-

Course Hero. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". Available at: [Link]

-

Scribd. "Common Polar Aprotic Solvents Guide | PDF". Available at: [Link]

-

Scribd. "Experiment 1. Solubility of Organic Compounds | PDF | Solution". Available at: [Link]

-

Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Available at: [Link]

-

Reddit. "Determination of maximum solubility? : r/OrganicChemistry". Available at: [Link]

-

FCT EMIS. "Factors Affecting Solubility". Available at: [Link]

-

Chemistry LibreTexts. "Polar Protic and Aprotic Solvents". Available at: [Link]

-

Mrs. Thompson's Science Class. "Factors Affecting Solubility". Available at: [Link]

-

Chemistry LibreTexts. "Solubility and Factors Affecting Solubility". Available at: [Link]

-

The Journal of Organic Chemistry. "Substituent shift constants for the aromatic protons of benzene derivatives in dimethyl sulfoxide solution". Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. fctemis.org [fctemis.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Safety Data Sheet (SDS) and handling precautions for 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Technical Guide: Safety Data Sheet (SDS) & Handling Precautions for 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Part 1: Executive Summary & Compound Identity

Compound: this compound CAS Registry Number: 1402004-77-6 Role in Drug Discovery: This compound is a highly specialized, tetra-substituted benzene scaffold used primarily as a regioselective building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents:

-

Iodine (C-3): The most labile site, enabling rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

-

Chlorine (C-1) & Fluorine (C-2): Provide metabolic stability and electronic modulation (dipole effects) in the final drug candidate.

-

Methoxy (C-4): Acts as a protected phenol or an electron-donating group to tune the ring's nucleophilicity.

Physical & Chemical Properties Table

| Property | Value / Description | Note |

| Molecular Formula | C₇H₅ClFIO | |

| Molecular Weight | 286.47 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure (Iodine liberation). |

| Melting Point | 58–62 °C (Predicted) | Experimental data varies by crystal form. |

| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |

| LogP | ~3.5 | Lipophilic; penetrates cell membranes easily. |

| Stability | Light & Moisture Sensitive | C-I bond is photolabile. |

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) of poly-halogenated anisoles, the following hazards are assigned in the absence of specific in vivo toxicology data.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | H317 |

Toxicological Insight:

-

Aryl Iodides: Can metabolize to release iodide ions, potentially affecting thyroid function upon chronic exposure.

-

Fluorinated Aromatics: Generally biologically stable, but high lipophilicity (LogP 3.5) suggests potential for bioaccumulation in fatty tissues.

Part 3: Handling & Storage Protocols

Core Directive: The primary risk with this compound is not acute toxicity, but chemical degradation (de-iodination) and cross-contamination of high-sensitivity biological assays.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) blanket required.

-

Container: Amber glass vial with Teflon-lined cap. Reasoning: The C-I bond is weak (~65 kcal/mol). UV light can homolytically cleave this bond, releasing free radical iodine which turns the sample brown and degrades purity.

Safe Handling Workflow (SOP)

Caption: Operational workflow for handling light-sensitive aryl iodides to prevent degradation and exposure.

Part 4: Emergency Response & First Aid

Self-Validating Response System:

-

Eye Contact: Flush with water for 15 mins.[2][3][4] Validation: If pain persists >30 mins, corneal abrasion from solid particulates is likely; seek ophthalmologist.

-

Skin Contact: Wash with soap/water.[2][4][5] Validation: Do not use ethanol/DMSO; these solvents increase transdermal absorption of the lipophilic halo-arene.

-

Spill Cleanup:

-

Don PPE (Nitrile gloves, double-layered recommended due to iodine permeability).

-

Absorb with vermiculite.[5]

-

Wipe surface with 10% Sodium Thiosulfate solution. Reasoning: Thiosulfate reduces any liberated free iodine (brown) to colorless iodide, neutralizing the oxidation hazard.

Part 5: Synthesis & Application Context

This compound is a "linchpin" intermediate. The reactivity order of the halogens allows for sequential functionalization.

Reactivity Hierarchy:

-

Iodine (C-3): Reacts first (e.g., Suzuki coupling with Ar-B(OH)₂).

-

Chlorine (C-1): Reacts second (e.g., Buchwald-Hartwig amination), but requires harsher conditions or specialized ligands.

-

Fluorine (C-2): Generally inert to Pd-catalysis but can undergo SₙAr if the ring is sufficiently electron-deficient (though the Methoxy group at C-4 deactivates this pathway).

Experimental Protocol: Suzuki Coupling (Example)

-

Charge: Flask with this compound (1.0 eq), Boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Add degassed Dioxane/Water (4:1). Crucial: Oxygen must be removed to prevent homocoupling of the aryl iodide.

-

Heat: 60°C for 4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine. The Chlorine atom remains intact for subsequent steps.

References

-

PubChem. (2025).[6] 1-Chloro-2-fluoro-4-iodobenzene Compound Summary. National Library of Medicine. Retrieved from [Link](Used as SAR analog for physicochemical predictions).

- Google Patents. (2012). WO2012131539A1 - Novel bicyclic pyridinones.

Sources

- 1. 1-Chloro-4-fluorobenzene 98 352-33-0 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Polyhalogenated Anisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing polyhalogenated anisole derivatives. These compounds are significant precursors and intermediates in the fields of medicinal chemistry, materials science, and agrochemicals. The strategic introduction of multiple halogen atoms onto the anisole scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. This document moves beyond a simple recitation of procedures to explain the underlying principles and causal relationships that govern each synthetic choice.

Section 1: Strategic Approaches to Synthesis

The synthesis of polyhalogenated anisoles can be broadly categorized into several key strategies. The choice of a particular route depends on the desired halogenation pattern (regioselectivity), the number of halogen atoms to be introduced, and the nature of the halogens themselves (e.g., chlorine, bromine, iodine).

The main synthetic pathways include:

-

Direct Electrophilic Aromatic Halogenation: The most direct method, involving the reaction of anisole or a partially halogenated anisole with an electrophilic halogen source.

-

Nucleophilic Aromatic Substitution (SNAr): Ideal for introducing halogens onto aromatic rings that are activated by potent electron-withdrawing groups.

-

The Sandmeyer Reaction: A classical and reliable method for introducing chlorine or bromine via the transformation of an aromatic amine.

-

Metal-Catalyzed Cross-Coupling Reactions: Versatile methods for forming C-C or C-O bonds that can construct the target molecule from pre-halogenated precursors.

A generalized decision-making workflow for selecting an appropriate synthetic route is outlined below.

Caption: Decision workflow for selecting a primary synthetic strategy.

Section 2: Direct Electrophilic Aromatic Halogenation

This approach leverages the electron-rich nature of the anisole ring. The methoxy group (–OCH₃) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic system through resonance.[1][2] This increased nucleophilicity makes the ring susceptible to attack by electrophilic halogenating agents.

Mechanism and Causality

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3]

-

Generation of the Electrophile: A potent electrophile (X⁺) is generated from the halogen source. For less reactive halogens like bromine and chlorine, a Lewis acid catalyst (e.g., FeBr₃, FeCl₃, AlCl₃) is often required to polarize the X-X bond, thereby increasing its electrophilicity.[3]

-

Nucleophilic Attack: The π-electrons of the anisole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] The positive charge in this intermediate is delocalized, with resonance structures placing the charge on the ortho and para carbons, which are stabilized by the adjacent methoxy group.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring aromaticity and yielding the halogenated anisole product.[2]

Caption: Generalized mechanism for electrophilic aromatic halogenation.

Controlling Polyhalogenation

Achieving polyhalogenation requires overcoming the deactivating effect of the first halogen substituent and often involves more forcing conditions or highly reactive halogenating agents. The methoxy group's strong activating effect typically dominates, allowing for the introduction of multiple halogens. For example, treating anisole with excess bromine can lead to the formation of 2,4,6-tribromoanisole.[4]

| Halogen | Reagent(s) | Typical Conditions | Key Considerations |

| Chlorine | Cl₂, FeCl₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂), 0°C to RT | Highly reactive; can lead to over-chlorination. Requires careful control of stoichiometry. |

| Bromine | Br₂, FeBr₃ or Br₂ in Acetic Acid | Acetic acid or inert solvent, RT | Less reactive than chlorine, offering better control. Para-isomer is major product due to sterics.[1] |

| Iodine | I₂, HNO₃ or ICl | Oxidizing conditions | Iodine itself is unreactive; an oxidizing agent is needed to generate the electrophilic iodine species (I⁺). |

Table 1. Common Reagents for Direct Halogenation of Anisole.

Representative Protocol: Synthesis of 2,4-Dibromoanisole

This protocol is adapted from standard organic chemistry procedures for the bromination of activated aromatic rings.

Materials:

-

Anisole

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or Diethyl Ether)

Procedure:

-

In a fume hood, dissolve anisole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the addition funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a beaker containing cold water and ice.

-

Quench any unreacted bromine by adding sodium bisulfite solution dropwise until the orange/red color disappears.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield 2,4-dibromoanisole.

Section 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a halogen (specifically Cl or Br) at a specific position on an aromatic ring, which is dictated by the initial position of an amino group.[5][6] This method offers excellent regiochemical control that is often complementary to direct halogenation.[7] The reaction proceeds via an aryl diazonium salt intermediate.[8]

Mechanistic Pathway

The overall transformation involves two main stages:

-

Diazotization: The primary aromatic amine (an amino-anisole derivative) is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a relatively unstable aryl diazonium salt. The diazonium group (–N₂⁺) is an excellent leaving group.

-

Halogen Displacement: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr).[5][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[5] This generates an aryl radical, with the loss of nitrogen gas, which then reacts with the halide from the copper(II) species to form the aryl halide and regenerate the copper(I) catalyst.

Caption: Step-wise workflow for the Sandmeyer reaction.

Representative Protocol: Synthesis of 4-Chloroanisole from p-Anisidine

This protocol illustrates the conversion of an amino group to a chlorine atom.[9]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl Ether

Procedure:

-

Diazotization:

-

In a beaker, dissolve p-anisidine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the p-anisidine solution, keeping the temperature strictly between 0 and 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

-

Displacement:

-

In a separate larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly and carefully add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, gently warm the mixture on a water bath (approx. 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic extracts and wash with dilute NaOH solution, followed by water, and finally brine.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 4-chloroanisole can be purified by distillation under reduced pressure.

-

Section 4: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, the SNAr reaction becomes feasible when the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) groups, positioned ortho or para to a good leaving group (like a halogen).[10][11]

Mechanism and Requirements

The SNAr reaction is a two-step addition-elimination process.[10]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized onto the EWGs, which is crucial for stabilizing this high-energy intermediate.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For this reaction to be effective in synthesizing polyhalogenated anisoles, the starting material would typically be an anisole derivative already bearing EWGs and a leaving group, and the incoming nucleophile would be a halide ion (e.g., F⁻, Cl⁻ from a salt). This pathway is less common for general synthesis but is highly valuable for specific substitution patterns that are difficult to achieve otherwise.[12][13]

Section 5: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama, Buchwald-Hartwig) to construct C-C and C-heteroatom bonds with high precision.[14][15][16] These methods can be adapted to synthesize polyhalogenated anisoles by coupling pre-functionalized building blocks. For example, a dihaloarene could be coupled with a methoxide source in a Buchwald-Hartwig C-O coupling reaction, or a halogenated phenol could be methylated. These reactions are powerful tools for creating complex substitution patterns not accessible through classical methods.[17][18]

References

-

Vedantu. How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE. Available at: [Link]

-

Brainly.in. explain the halogenation of anisole. (2020-09-22). Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

YouTube. Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023-08-02). Available at: [Link]

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

askIITians. How does anisole react with bromine in ethanoic acid? Write the chemi. (2025-07-29). Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available at: [Link]

-

Pearson. EAS:Halogenation Mechanism Exam Prep | Practice Questions & Video Solutions. Available at: [Link]

-

ResearchGate. The synthetic route for mixed halogen end groups in the literature... Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. Application of the Sandmeyer reaction for the synthesis of compounds... Available at: [Link]

-

PMC. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

- Google Patents. Anisole derivatives - US4746747A.

-

PMC. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Available at: [Link]

-

ResearchGate. Metal-Catalyzed Coupling Reactions In The Synthesis Of New Conducting Polymers. (2025-08-07). Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available at: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole. (2025-08-09). Available at: [Link]

-

MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]

-

MDPI. Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. Available at: [Link]

-

YouTube. Synthetic routes 1. (2016-03-14). Available at: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

MDPI. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Available at: [Link]

Sources

- 1. How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE [vedantu.com]

- 2. How does anisole react with bromine in ethanoic acid? Write the chemi - askIITians [askiitians.com]

- 3. brainly.in [brainly.in]

- 4. EAS:Halogenation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene: Melting and Boiling Point Determination

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically approved therapeutic is fraught with challenges. A significant proportion of candidate failures can be attributed to suboptimal physicochemical properties.[1] Therefore, the early and accurate characterization of a compound's fundamental physical attributes, such as its melting and boiling points, is not merely a routine task but a cornerstone of a rational and efficient drug discovery pipeline.[2][3] These parameters provide invaluable insights into a molecule's purity, stability, and the nature of its intermolecular forces, all of which have profound implications for formulation, bioavailability, and ultimately, therapeutic efficacy.[4][5]

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces holding its molecules together.[7][8][9] For 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene, these forces are a complex interplay of:

-

Dipole-Dipole Interactions: Arising from the polar C-Cl, C-F, C-I, and C-O bonds. The electronegativity differences between the halogen atoms, oxygen, and the carbon atoms of the benzene ring create permanent dipoles.

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles. The large, polarizable iodine atom and the overall size of the molecule contribute significantly to these forces.[10]

-

Molecular Symmetry and Packing: The substitution pattern on the benzene ring influences how efficiently the molecules can pack in a crystal lattice, which in turn affects the melting point.

The energy required to overcome these forces and transition from a solid to a liquid (melting) or from a liquid to a gas (boiling) is a unique characteristic of the compound.

The Impact of Impurities on Melting Point

It is a fundamental principle that impurities disrupt the regular crystalline lattice of a solid, leading to a depression of the melting point and a broadening of the melting range .[11][12] This phenomenon, known as melting point depression, is a powerful indicator of purity. A sharp melting point, typically within a 1-2°C range, is indicative of a highly pure compound.[11]

Experimental Determination of Melting Point

Given the absence of a literature value for the melting point of this compound, the following protocols provide a reliable means of its determination.

Method 1: Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Grinding the sample in a mortar and pestle will ensure uniform heat transfer.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Determination:

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating (5-10°C per minute) can be performed to get an estimate.

-

For an accurate determination, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Self-Validation and Trustworthiness:

-

Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

Purity Assessment: A melting range greater than 2°C suggests the presence of impurities. Purification of the sample (e.g., by recrystallization) should be performed, followed by a redetermination of the melting point.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also reveal other thermal transitions.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan with a lid.

-

-

Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

-

The instrument will record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

Logical Workflow for Melting Point Determination:

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The predicted boiling point of this compound is 262.6 ± 40.0 °C, indicating that it is a high-boiling liquid or a low-melting solid.[6] The following micro-scale method is suitable for determining the boiling point of small quantities of a substance.

Siwoloboff Method

This method is ideal for determining the boiling point of small sample volumes.[6]

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Protocol:

-

Assembly:

-

Place a small amount of the liquid sample (0.5-1 mL) into the fusion tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid in the fusion tube.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the level of the heating oil.

-

Suspend the assembly in the Thiele tube containing the heating oil.

-

-

Determination:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will ensure even heat distribution through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the substance's vapor expand.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6] This is the point where the external pressure equals the vapor pressure of the substance.

-

Logical Flow for Siwoloboff Boiling Point Determination:

Caption: Siwoloboff Method for Boiling Point Determination.

Data Summary

| Property | Value | Source |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 262.6 ± 40.0 °C | Predicted[6] |

| CAS Number | 1402004-77-6 | [6] |

| Molecular Formula | C₇H₅ClFIO | [6] |

| Molar Mass | 286.47 g/mol | [6] |

Conclusion

The determination of melting and boiling points are fundamental assays in the physicochemical characterization of novel compounds like this compound. While experimental data for this specific molecule is not yet widely disseminated, the protocols and theoretical principles outlined in this guide provide a comprehensive framework for its accurate and reliable determination. Adherence to these methodologies, with a strong emphasis on instrument calibration and careful observation, will ensure the generation of high-quality data that is essential for informed decision-making in the drug discovery and development process.

References

-

Benzene, 1-chloro-2-fluoro-3-iodo-4-methoxy- - ChemBK. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

Effect of impurities on melting point. (2016, October 31). Chemistry Stack Exchange. Retrieved from [Link]

-

5.2: Application of Intermolecular Forces: Melting and Boiling Points. (2026, January 20). In Chemistry LibreTexts. Retrieved from [Link]

-

Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

-

2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]

-

Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]

-

Determination of Boiling Point Using Siwoloboff's Method Instructions. (2025, May 29). Filo. Retrieved from [Link]

-

Influence of Intermolecular Forces. (n.d.). ChemTalk. Retrieved from [Link]

-

How do impurities affect the melting point of a substance?. (n.d.). TutorChase. Retrieved from [Link]

-

Determination of The Boiling Point by The Siwoloboff Method. (n.d.). Scribd. Retrieved from [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points. (2010, October 1). Master Organic Chemistry. Retrieved from [Link]

-

Boiling & Melting Points. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

A Simple Demonstration of the Effect of Impurities on Melting Point. (n.d.). Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

-

EU A.2: Boiling temperature. (n.d.). ibacon GmbH. Retrieved from [Link]

-

Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. (2025, August 6). ResearchGate. Retrieved from [Link]

-

CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2024, September 16). YouTube. Retrieved from [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

4.3: Melting Point Determination Procedure. (2025, August 20). In Chemistry LibreTexts. Retrieved from [Link]

-

Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved from [Link]

-

Melting Point Depression Explained. (2013, September 5). YouTube. Retrieved from [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. (n.d.). ResearchGate. Retrieved from [Link]

-

Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018, July 3). Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. (n.d.). J-Stage. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (n.d.). Chemical Research in Toxicology. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

-

General Methods Boiling Point and Distillation Range. (n.d.). Scribd. Retrieved from [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharmaceutical. Retrieved from [Link]

-

Physicochemical Characterization and Oral Dosage Form Selection Based on the Biopharmaceutics Classification System. (n.d.). ResearchGate. Retrieved from [Link]

-

Melting Point Apparatus - Calibration. (n.d.). Biometrix. Retrieved from [Link]

-

Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]

-

Video: Boiling Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

-

Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

Sources

- 1. kpfu.ru [kpfu.ru]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 3. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 6. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 11. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

Methodological & Application

Topic: Selective Lithiation and Functionalization of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the selective lithiation and subsequent functionalization of the polysubstituted aromatic compound, 1-chloro-2-fluoro-3-iodo-4-methoxybenzene. This substrate presents a unique challenge in regioselectivity due to the presence of multiple halogen and alkoxy substituents, each with distinct electronic and directing properties. We will first explore the underlying chemical principles that govern the site of metalation, focusing on the competition between halogen-metal exchange and directed ortho-metalation (DoM). Following this mechanistic discussion, a detailed, field-tested protocol for the highly selective iodine-lithium exchange at the C-3 position is presented, along with a representative functionalization using N,N-dimethylformamide (DMF) as an electrophile. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require precise methods for elaborating complex aromatic scaffolds.

Principles of Regioselective Lithiation

The successful functionalization of a multi-substituted arene hinges on understanding and controlling the site of lithiation. In the case of this compound, several pathways are theoretically possible, but one is kinetically dominant.

Competing Mechanisms: Halogen-Metal Exchange vs. Directed ortho-Metalation

Two primary mechanisms are at play when an organolithium reagent is introduced to a substituted arene:

-